

# Tris-NTA: A Technical Guide to Stable and Reversible Protein Immobilization

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## Compound of Interest

Compound Name: Tris-NTA

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This in-depth technical guide explores the principles and applications of Tris-Nitrilotriacetic Acid (**Tris-NTA**) chemistry for the stable and reversible immobilization of histidine-tagged (His-tagged) proteins. This technology offers significant advantages for a wide range of applications, including surface plasmon resonance (SPR), biolayer interferometry (BLI), and other analytical techniques requiring precise control over protein orientation and surface regeneration.

## Core Principles of Tris-NTA Chemistry

**Tris-NTA** leverages the multivalent interaction between three NTA moieties and the polyhistidine tag (commonly a hexahistidine or His6-tag) of a recombinant protein. This trivalent binding dramatically increases the affinity and stability of the protein immobilization compared to traditional mono-NTA surfaces.

The fundamental mechanism involves the chelation of a metal ion, typically Nickel ( $\text{Ni}^{2+}$ ) or Cobalt ( $\text{Co}^{2+}$ ), by the NTA groups. Each  $\text{Ni}^{2+}$  ion, when chelated by an NTA molecule, has two remaining coordination sites available to bind to the imidazole side chains of the histidine residues in the His-tag. The simultaneous interaction of the His-tag with the three  $\text{Ni}^{2+}$ -NTA complexes on the **Tris-NTA** molecule results in a highly stable, yet reversible, immobilization.

The key advantage of **Tris-NTA** lies in its significantly lower dissociation rate compared to mono-NTA. This enhanced stability minimizes baseline drift in sensitive analytical techniques like SPR, enabling more accurate kinetic analysis of molecular interactions.<sup>[1][2][3]</sup> The affinity

of **Tris-NTA** for a His6-tag is in the nanomolar to sub-nanomolar range, a stark contrast to the micromolar affinity of mono-NTA.<sup>[1][4]</sup>

## Quantitative Data: Binding Kinetics and Affinity

The multivalent nature of **Tris-NTA** leads to a significant improvement in binding affinity and stability. The following tables summarize key quantitative data from studies utilizing **Tris-NTA** for the immobilization of His-tagged proteins.

Ligand	His-tagged Protein	Metal Ion	Association Rate ( $k_a$ ) ( $M^{-1}s^{-1}$ )	Dissociation Rate ( $k_d$ ) ( $s^{-1}$ )	Dissociation Constant (KD) (nM)	Reference
Tris-NTA	His6-mKate	Ni <sup>2+</sup>	$1.5 \times 10^5$	$1.1 \times 10^{-4}$	0.73	[1]
Tris-NTA	His6-GFP	Ni <sup>2+</sup>	$2.1 \times 10^5$	$1.5 \times 10^{-4}$	0.71	[1]
Tris-NTA	His6-Peptide	Ni <sup>2+</sup>	$1.1 \times 10^5$	$1.6 \times 10^{-3}$	14.5	[1]
Tris-NTA iBody 1	6xHis-SUMO1	Co <sup>2+</sup>	-	-	$1.2 \pm 0.2$	[5]
Tris-NTA iBody 1	10xHis-SUMO1	Co <sup>2+</sup>	-	-	$2.0 \pm 0.3$	[5]
Tris-NTA iBody 1	6xHis-SUMO1	Ni <sup>2+</sup>	-	-	$5.2 \pm 0.9$	[5]
Tris-NTA iBody 1	10xHis-SUMO1	Ni <sup>2+</sup>	-	-	$13.5 \pm 2.3$	[5]
Tris-NTA iBody 2	6xHis-SUMO1	Co <sup>2+</sup>	-	-	$1.7 \pm 0.3$	[5]
Tris-NTA iBody 2	10xHis-SUMO1	Co <sup>2+</sup>	-	-	$2.8 \pm 0.5$	[5]
Tris-NTA iBody 2	6xHis-SUMO1	Ni <sup>2+</sup>	-	-	$7.9 \pm 1.4$	[5]
Tris-NTA iBody 2	10xHis-SUMO1	Ni <sup>2+</sup>	-	-	$18.1 \pm 3.2$	[5]

Comparison with Mono-NTA:

Ligand	Affinity for His6-tag (KD)
Tris-NTA	~1 nM
Mono-NTA	~10 $\mu$ M

This approximately 10,000-fold increase in affinity highlights the superior stability of **Tris-NTA** for protein immobilization.<sup>[5]</sup>

## Experimental Protocols

The following sections provide detailed methodologies for the key steps involved in using **Tris-NTA** for protein immobilization.

### Surface Functionalization with Tris-NTA

This protocol describes the functionalization of a maleimide-activated surface with a disulfide-containing **Tris-NTA**, a common strategy for preparing surfaces for techniques like AFM.

Materials:

- Maleimide-activated surface (e.g., AFM tip)
- 1 mM Disulfide-**Tris-NTA** in water
- 100 mM EDTA, pH 7.5
- 1 M HEPES, pH 7.5
- 100 mM TCEP hydrochloride
- 1 M HEPES, pH 9.6

Procedure:

- In a reaction vial, pipette 100  $\mu$ L of 1 mM disulfide-**Tris-NTA** solution.
- Add 2  $\mu$ L of 100 mM EDTA (pH 7.5) and mix. The EDTA prevents re-oxidation of the thiol groups.

- Add 5  $\mu\text{L}$  of 1 M HEPES (pH 7.5) and mix to provide buffering capacity.
- Add 2  $\mu\text{L}$  of 100 mM TCEP hydrochloride and mix. This step cleaves the disulfide bond to generate reactive thiol groups.
- Finally, add 2.5  $\mu\text{L}$  of 1 M HEPES (pH 9.6) to raise the pH to approximately 7.6, optimal for the maleimide-thiol reaction.
- Apply this solution to the maleimide-activated surface and incubate to allow for covalent coupling of the thiol-**Tris-NTA** to the surface.

## His-tagged Protein Immobilization

This protocol details the steps for capturing a His-tagged protein onto a **Tris-NTA** functionalized surface, for example, an SPR sensor chip.

Materials:

- **Tris-NTA** functionalized sensor chip
- Running Buffer (e.g., PBS with 0.005% Tween 20, pH 7.4)
- Activation Solution: 10 mM  $\text{NiSO}_4$  or  $\text{NiCl}_2$
- His-tagged protein solution in running buffer
- Washing Buffer: Running buffer with a low concentration of imidazole (e.g., 10-20 mM)

Procedure:

- Surface Conditioning: Condition the **Tris-NTA** surface with injections of 0.5% SDS, 50 mM NaOH, 100 mM HCl, and 300 mM EDTA (pH 8.5) to ensure the surface is clean and free of metals.
- Activation: Activate the surface by injecting the 10 mM  $\text{Ni}^{2+}$  solution for approximately 2 minutes. This charges the NTA groups with nickel ions.

- **Protein Injection:** Inject the His-tagged protein solution over the activated surface. The protein will be captured by the  $\text{Ni}^{2+}$ -**Tris-NTA** complexes.
- **Washing:** Wash the surface with the washing buffer to remove any non-specifically bound proteins. The low concentration of imidazole competes with low-affinity interactions.

## Surface Regeneration

A key advantage of the **Tris-NTA** system is the ability to regenerate the surface for subsequent experiments.

Materials:

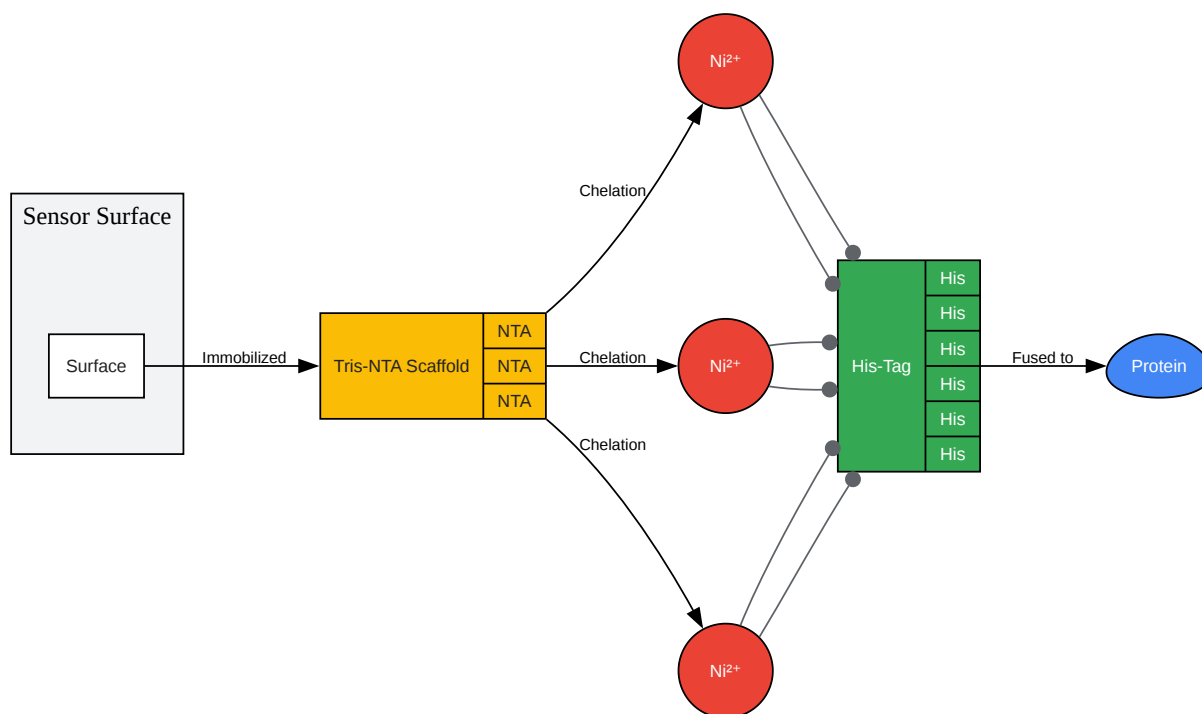
- **Regeneration Solution 1:** High concentration of Imidazole (e.g., 300 mM - 1 M) in a suitable buffer.
- **Regeneration Solution 2:** 300-500 mM EDTA, pH 8.5.
- **Stripping Solution (optional):** 50 mM NaOH.

Procedure:

- **Elution with Imidazole:** Inject the high-concentration imidazole solution to competitively displace the His-tagged protein from the  $\text{Ni}^{2+}$ -NTA complexes.
- **Stripping with EDTA:** To completely remove the captured protein and the nickel ions, inject the EDTA solution. EDTA is a strong chelator that will strip the  $\text{Ni}^{2+}$  from the NTA groups, causing the release of any remaining protein.
- **Optional Caustic Wash:** An injection of NaOH can be used for a more stringent cleaning of the surface.
- The surface is now ready to be reactivated with a fresh solution of  $\text{Ni}^{2+}$  for the next experiment.

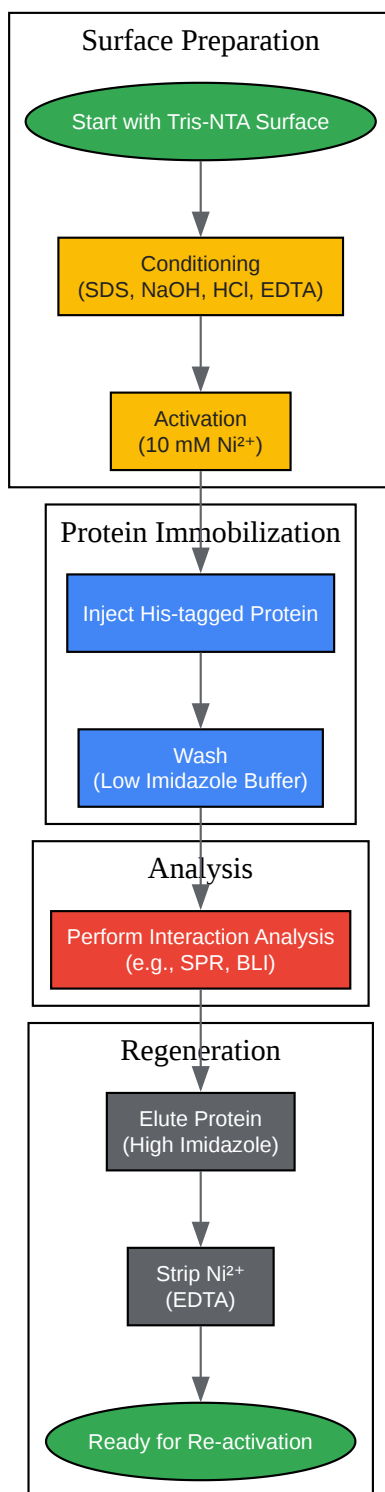
## Visualizations

The following diagrams, generated using the DOT language, illustrate the key concepts and workflows associated with **Tris-NTA** technology.



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Caption: Mechanism of His-tagged protein immobilization on a **Tris-NTA** functionalized surface.



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Caption: A typical experimental workflow for protein immobilization and analysis using **Tris-NTA**.



## Conclusion

**Tris-NTA** chemistry provides a robust and versatile platform for the stable and reversible immobilization of His-tagged proteins. Its high affinity and slow dissociation kinetics make it particularly well-suited for demanding applications such as real-time kinetic analysis of biomolecular interactions. The ability to efficiently regenerate the surface further enhances its utility and cost-effectiveness in research and drug development settings. By understanding the core principles and following optimized protocols, researchers can leverage the power of **Tris-NTA** to achieve high-quality, reproducible data in their protein analysis workflows.

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